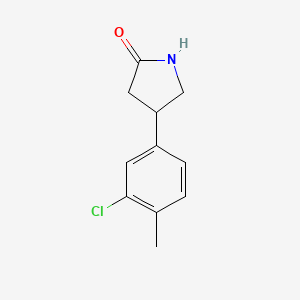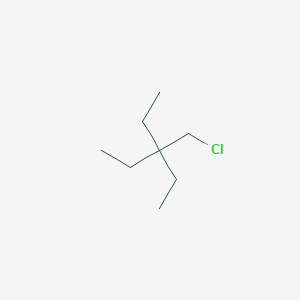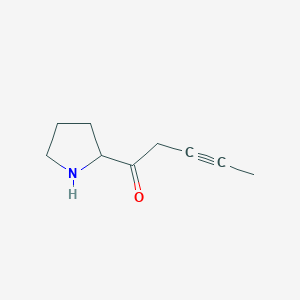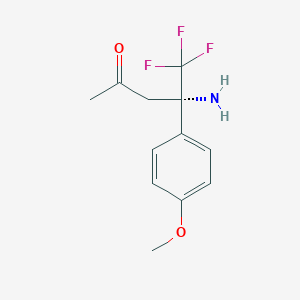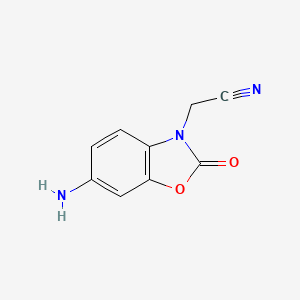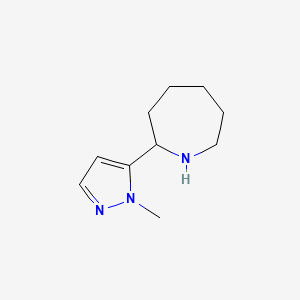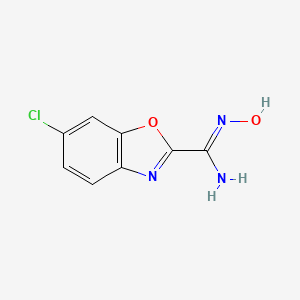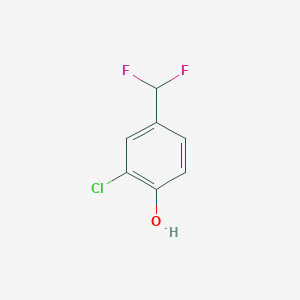
2-Chloro-4-(difluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenol derivatives. This process typically employs difluorocarbene precursors, such as 2-Chloro-2,2-difluoroacetophenone, which react with phenol derivatives in the presence of a base like potassium hydroxide or potassium carbonate . The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(difluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the difluoromethyl group or other substituents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and reduced derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
2-Chloro-4-(difluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: The compound is utilized in the production of agrochemicals, coatings, and specialty materials .
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(difluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s reactivity and stability, allowing it to participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: A difluorocarbene precursor used in similar difluoromethylation reactions.
4-Chloro-3-(trifluoromethyl)phenol: Another phenol derivative with a trifluoromethyl group, used in various chemical and pharmaceutical applications.
Uniqueness
2-Chloro-4-(difluoromethyl)phenol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H5ClF2O |
|---|---|
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
2-chloro-4-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H |
Clave InChI |
UEOOTEHJIAJGLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


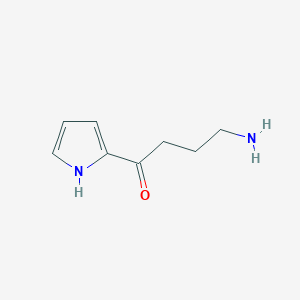
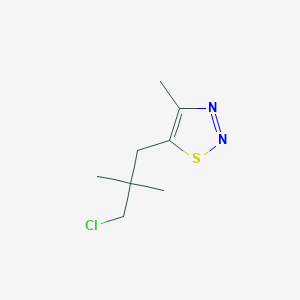
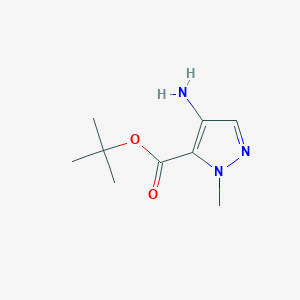
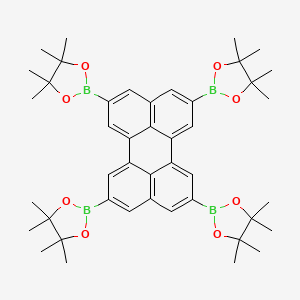

![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
